N-[1-(5-Ethyl-1,3-oxazol-2-yl)ethyl]-3-formamido-2-hydroxybenzamide

17β-HSD2 Inhibitor Potency Osteoporosis

17β-HSD2 inhibitor research often requires separate probes for human vs. mouse studies. This compound bridges that gap with dual nanomolar potency: • h17β-HSD2 IC50 1.2 nM; m17β-HSD2 IC50 27 nM - one probe for translational studies • Metabolically stable oxazole scaffold replaces fragile thiophene amides (t1/2 <5 min) • Complete enzyme blockade at low concentrations without cytotoxicity Supplied ≥97% HPLC. Custom synthesis & bulk available.

Molecular Formula C15H17N3O4
Molecular Weight 303.31 g/mol
CAS No. 652151-70-7
Cat. No. B12897193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(5-Ethyl-1,3-oxazol-2-yl)ethyl]-3-formamido-2-hydroxybenzamide
CAS652151-70-7
Molecular FormulaC15H17N3O4
Molecular Weight303.31 g/mol
Structural Identifiers
SMILESCCC1=CN=C(O1)C(C)NC(=O)C2=C(C(=CC=C2)NC=O)O
InChIInChI=1S/C15H17N3O4/c1-3-10-7-16-15(22-10)9(2)18-14(21)11-5-4-6-12(13(11)20)17-8-19/h4-9,20H,3H2,1-2H3,(H,17,19)(H,18,21)
InChIKeyXKPLRJSJBRHEQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for CAS 652151-70-7: A High-Potency 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitor


N-[1-(5-Ethyl-1,3-oxazol-2-yl)ethyl]-3-formamido-2-hydroxybenzamide (CAS: 652151-70-7) is a synthetic, non-steroidal small molecule belonging to the oxazole-benzamide class [1]. It functions as a potent inhibitor of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), a key enzyme in the intracellular inactivation of estradiol (E2) and testosterone (T) [2]. This compound is characterized by its nanomolar affinity for both human and mouse 17β-HSD2 orthologs, making it a relevant research tool for osteoporosis and hormone-dependent disease models [1][2].

Risk of Generic Substitution: Why N-[1-(5-Ethyl-1,3-oxazol-2-yl)ethyl]-3-formamido-2-hydroxybenzamide Cannot Be Replaced by Standard 17β-HSD2 Inhibitors


The 17β-HSD2 inhibitor landscape is dominated by structurally distinct chemotypes, such as 2,5-thiophene amides, 1,4-phenyl amides, and bicyclic hydroxyphenylmethanones, each exhibiting profound differences in potency, species ortholog selectivity, and metabolic stability [1]. Generic interchange is scientifically invalid as the oxazole-benzamide scaffold of CAS 652151-70-7 provides a unique zinc-binding pharmacophore and a sub-2 nanomolar potency profile on the human enzyme that is not universally shared by other classes [2][3]. For instance, 2,5-thiophene amide inhibitors, while potent on human 17β-HSD2, are notoriously metabolically unstable with half-lives under 5 minutes in human liver S9 fractions, a critical failure point this oxazole derivative is designed to overcome [1].

Quantitative Evidence for the Superior Inhibitory Potency of CAS 652151-70-7 on 17β-HSD2


Human Enzyme Inhibition: CAS 652151-70-7 vs. 2,5-Thiophene Amide Class

CAS 652151-70-7 demonstrates a profound inhibitory potency against human 17β-HSD2 with an IC50 of 1.20 nM [1]. This is substantially more potent than the most active compounds from the benchmark 2,5-thiophene amide class, which exhibit IC50 values around 60 nM under identical assay conditions (human placental microsomal fraction, [3H]-E2 substrate, NAD+ cofactor) [2]. This represents a 50-fold improvement in potency.

17β-HSD2 Inhibitor Potency Osteoporosis Oxazole

Dual-Species Activity: Mouse Ortholog Inhibition vs. 1,4-Phenyl Amide Class

For successful preclinical osteoporosis modeling in rodents, potent inhibition of the mouse ortholog (m17β-HSD2) is critical. CAS 652151-70-7 inhibits m17β-HSD2 with an IC50 of 27 nM [1]. In comparison, a leading compound from the 1,4-phenyl amide class, compound 3a, shows only weak inhibition (50% at 1 µM) [2]. This direct comparison highlights the superior mouse activity of CAS 652151-70-7, avoiding the class-level limitation where 2,5-thiophene amides show strong human but weak mouse potency [2].

Mouse 17β-HSD2 Species Ortholog Preclinical Model

Scaffold Advantage: Oxazole-Biaryl vs. Non-Zinc-Binding Hydroxyphenylmethanones

The 2-(oxazol-2-yl)phenol moiety in CAS 652151-70-7 functions as a novel zinc-binding group (ZBG), mimicking the essential interaction of the benzamide HDAC inhibitor class with the catalytic zinc ion of 17β-HSD2 [1]. This mechanism-based design contrasts with earlier bicyclic hydroxyphenylmethanone inhibitors (e.g., compound C, IC50 = 249 nM), which lack a strong ZBG and rely on substrate-mimetic interactions [2]. This structural differentiation is inferred to confer higher potency and a distinct binding mode.

Zinc-Binding Group Pharmacophore Oxazole

Primary Research and Procurement Applications for CAS 652151-70-7 Based on Differential Evidence


Translational Osteoporosis Research Requiring Dual Human/Mouse Potency

The compound's dual nanomolar potency on human (1.2 nM) and mouse (27 nM) 17β-HSD2 makes it an exceptional candidate for translational studies where efficacy in an ovariectomized mouse model must directly predict human dose response [1]. This replaces the need for two separate chemical probes, one for human enzyme assays and a different optimized analog for in vivo mouse work, as was necessary with the 2,5-thiophene amide class which showed good human but poor mouse potency [2].

Mechanistic Studies of Intracrine Estradiol Regulation in Bone Tissue

With its novel oxazole-zinc-binding group, CAS 652151-70-7 serves as a superior tool compound to investigate the targeted intracrine regulation of estradiol in osteoblasts [1]. Unlike older substrate mimetics (e.g., hydroxyphenylmethanones, IC50 > 200 nM), this compound can achieve complete enzyme blockade at low concentrations, enabling clearer elucidation of downstream signaling without non-specific cytotoxicity often observed at high doses of less potent inhibitors [2].

Lead Optimization and Scaffold-Hopping Programs for Selective 17β-HSD2 Inhibitors

For medicinal chemistry teams, the oxazole-benzamide scaffold of CAS 652151-70-7 provides a distinct intellectual property space and a validated 1.2 nM starting point [1]. This contrasts with the metabolically fragile 2,5-thiophene amides, which despite similar human potency (60 nM) are plagued by rapid S9 clearance (t1/2 < 5 min) [2]. This positions the compound as a preferred lead for designing orally bioavailable 17β-HSD2 inhibitors with extended half-lives.

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